Product packaging for 5-Fluoro-2-methylimidazo[1,2-a]pyridine(Cat. No.:)

5-Fluoro-2-methylimidazo[1,2-a]pyridine

Cat. No.: B11923196
M. Wt: 150.15 g/mol
InChI Key: PGQZJWZNXUVZBD-UHFFFAOYSA-N
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Description

Contextualizing the Imidazo[1,2-a]pyridine (B132010) Scaffold as a Privileged Heterocycle

The imidazo[1,2-a]pyridine scaffold is a bicyclic aromatic system where a pyridine (B92270) ring is fused to an imidazole (B134444) ring. This unique arrangement has led to its designation as a "privileged scaffold" in medicinal chemistry, signifying its ability to bind to a wide range of biological targets and exhibit diverse pharmacological activities. nih.govnih.gov

The imidazo[1,2-a]pyridine nucleus has been a subject of interest for several decades, with continuous efforts to develop new synthetic methodologies for its creation. researchgate.net Its structural similarity to purines and indoles, which are fundamental components of crucial biological molecules like DNA, RNA, and amino acids, has driven much of this research. bio-conferences.org The development of various synthetic routes, including multicomponent reactions and catalyst-free methods, has made a wide array of imidazo[1,2-a]pyridine derivatives accessible for further investigation. researchgate.netacs.org This has led to the discovery of several commercially successful drugs, including Zolpidem for insomnia, Alpidem as an anxiolytic agent, and Olprinone for acute heart failure, underscoring the scaffold's therapeutic importance. researchgate.netnih.gov

Derivatives of the imidazo[1,2-a]pyridine scaffold have demonstrated a remarkable breadth of pharmacological activities. nih.gov These compounds have been investigated for their potential as:

Anticancer agents: Exhibiting activity against various cancer cell lines. nih.govresearchgate.net

Antituberculosis agents: Showing potent activity against Mycobacterium tuberculosis, including multidrug-resistant strains. bio-conferences.orgnih.gov

Antiviral agents: Demonstrating efficacy against viruses such as human cytomegalovirus and varicella-zoster virus. nih.gov

Anti-inflammatory agents: Possessing properties that can mitigate inflammation. researchgate.net

Antimicrobial agents: Displaying activity against a range of bacteria and fungi. bio-conferences.org

The wide therapeutic spectrum of these derivatives continues to make the imidazo[1,2-a]pyridine scaffold a focal point of drug discovery efforts. nih.govresearchgate.net

The Significance of Halogenation and Alkylation in Imidazo[1,2-a]pyridine Chemistry

The chemical properties and biological activity of the imidazo[1,2-a]pyridine scaffold can be significantly modified through the introduction of various substituents. Halogenation and alkylation are two key strategies employed to fine-tune these properties.

The incorporation of fluorine into heterocyclic compounds is a well-established strategy in medicinal chemistry to enhance a molecule's therapeutic potential. nih.gov The high electronegativity and small size of the fluorine atom can lead to several advantageous changes: researchgate.netrsc.org

Increased metabolic stability: Fluorine can block sites of metabolic attack, prolonging the drug's action. nih.gov

Enhanced membrane permeability: The lipophilicity introduced by fluorine can improve a compound's ability to cross cell membranes. researchgate.net

Modulated pKa: The electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, affecting how the molecule interacts with its biological target. researchgate.net

Improved binding affinity: Fluorine can participate in favorable interactions with protein targets, leading to increased potency. rsc.org

Studies on various heterocyclic systems have demonstrated that fluorine substitution can significantly enhance biological activity compared to their non-fluorinated counterparts. nih.gov

Research Objectives and Scope for 5-Fluoro-2-methylimidazo[1,2-a]pyridine within Chemical Science

The specific combination of a fluorine atom at the 5-position and a methyl group at the 2-position of the imidazo[1,2-a]pyridine scaffold presents a unique chemical entity with potential for novel applications. The research objectives for this compound within chemical science are multifaceted:

Synthesis and Characterization: Developing efficient synthetic routes to access this compound and thoroughly characterizing its chemical and physical properties.

Reactivity Studies: Investigating the reactivity of the scaffold, particularly how the fluorine and methyl substituents influence its chemical transformations.

Exploration of Biological Activity: Screening the compound for a range of pharmacological activities, building upon the known potential of the imidazo[1,2-a]pyridine core and the strategic placement of the fluoro and methyl groups.

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating related analogs to understand how structural modifications impact biological activity, which is crucial for designing more potent and selective compounds.

The focused study of this compound aims to contribute to the broader understanding of substituted imidazo[1,2-a]pyridines and potentially lead to the discovery of new chemical entities with valuable properties.

Interactive Data Table: Pharmacological Relevance of Imidazo[1,2-a]pyridine Derivatives

Derivative ClassPharmacological ActivityReference
General Imidazo[1,2-a]pyridinesAnticancer, Antimycobacterial, Antiviral, Anti-inflammatory nih.govresearchgate.net
Imidazo[1,2-a]pyridine-3-carboxamidesAntituberculosis bio-conferences.orgnih.gov
Thioether-substituted Imidazo[1,2-a]pyridinesAntiviral (Human Cytomegalovirus, Varicella-Zoster Virus) nih.gov
Biphenyl-substituted Imidazo[1,2-a]pyridinesAcetylcholinesterase (AChE) Inhibition nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7FN2 B11923196 5-Fluoro-2-methylimidazo[1,2-a]pyridine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-2-methylimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2/c1-6-5-11-7(9)3-2-4-8(11)10-6/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGQZJWZNXUVZBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=N1)C=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Chemical Transformations of 5 Fluoro 2 Methylimidazo 1,2 a Pyridine

Strategic Approaches to the Core Imidazo[1,2-a]pyridine (B132010) Skeleton

The construction of the fundamental imidazo[1,2-a]pyridine ring system is the primary step in the synthesis of its derivatives. Various methodologies have been established, primarily starting from substituted pyridine (B92270) precursors.

The most traditional and widely adopted method for synthesizing the imidazo[1,2-a]pyridine core is the Tschitschibabin reaction. This reaction involves the condensation of a 2-aminopyridine (B139424) derivative with an α-halocarbonyl compound. The process initiates with the SN2 reaction where the endocyclic nitrogen of the pyridine ring attacks the α-carbon of the carbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic bicyclic system. While the original protocol often required harsh conditions, modern variations have been developed using bases like sodium bicarbonate to proceed under milder conditions bio-conferences.org.

In recent years, multicomponent reactions (MCRs) have emerged as powerful and efficient tools for the one-pot synthesis of complex molecules from simple starting materials, aligning with the principles of atom economy and green chemistry. The Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent example used for synthesizing 3-aminoimidazo[1,2-a]pyridines bio-conferences.orgnih.gov. This three-component reaction involves a 2-aminopyridine, an aldehyde, and an isocyanide, often catalyzed by a Lewis acid such as scandium triflate bio-conferences.orgbeilstein-journals.org. This approach allows for the rapid assembly of the imidazo[1,2-a]pyridine scaffold with significant molecular diversity nih.gov.

Reaction NameReactantsKey Features
Tschitschibabin Reaction 2-Aminopyridine, α-HalocarbonylClassical, robust method for core scaffold synthesis.
Groebke–Blackburn–Bienaymé (GBB) Reaction 2-Aminopyridine, Aldehyde, IsocyanideOne-pot, three-component reaction; high atom economy.
A3-Coupling Reaction 2-Aminopyridine, Aldehyde, Terminal AlkyneCopper-catalyzed, domino reaction for diverse substitution patterns bio-conferences.org.

Introducing a fluorine atom onto the imidazo[1,2-a]pyridine skeleton can be achieved either by starting with a fluorinated precursor (e.g., a fluoro-substituted 2-aminopyridine) or by fluorinating the pre-formed heterocyclic core. The latter approach requires highly regioselective methods.

Direct electrophilic fluorination is a modern and effective method for introducing fluorine. The C-3 position of the imidazo[1,2-a]pyridine ring is electron-rich, making it susceptible to attack by electrophiles. Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a widely used electrophilic fluorinating agent known for its stability and efficiency.

Research has demonstrated the regioselective synthesis of 3-fluoroimidazo[1,2-a]pyridines using Selectfluor. The reaction typically proceeds in an aqueous medium, and the presence of a base like 4-dimethylaminopyridine (DMAP) can promote the formation of the monofluorinated product in moderate to good yields. The proposed mechanism involves the electrophilic attack of the fluorinating agent on the C-3 position to form a cation intermediate, which is then deprotonated to yield the final product.

An alternative, two-step approach involves an initial regioselective halogenation followed by a nucleophilic fluorination. The C-3 position of imidazo[1,2-a]pyridines can be readily halogenated using various reagents. For instance, facile and transition-metal-free methods have been developed for C-3 chlorination and bromination using sodium chlorite or sodium bromite as the halogen source. Similarly, regioselective iodination at the C-3 position can be achieved using molecular iodine, often accelerated by ultrasound irradiation nih.gov.

Once the 3-halo-imidazo[1,2-a]pyridine intermediate is formed, a subsequent nucleophilic substitution reaction (e.g., a Halex reaction) with a fluoride source, such as potassium fluoride, could theoretically be employed to introduce the fluorine atom. However, direct electrophilic fluorination with reagents like Selectfluor is often more direct and commonly reported for this specific transformation.

Regioselective Synthesis of Fluorinated Imidazo[1,2-a]pyridines

Introduction of the Methyl Group at the 2-Position

The methyl group at the C-2 position of the imidazo[1,2-a]pyridine ring is typically incorporated by selecting an appropriate carbonyl-containing reactant during the initial cyclization step. This strategy builds the desired substitution pattern directly into the heterocyclic core.

A common method involves the reaction of a 2-aminopyridine with an α-haloketone such as chloroacetone or bromoacetone. In this variation of the Tschitschibabin synthesis, the acetone derivative provides the carbon backbone for the C-2 and C-3 atoms of the imidazole (B134444) ring, with the methyl group from the acetone naturally becoming the substituent at the C-2 position.

Another approach utilizes nitroolefins. An iron-catalyzed denitration reaction between 2-aminopyridines and 2-methyl-nitroolefins has been shown to produce 3-methyl-2-arylimidazo[1,2-a]pyridine derivatives organic-chemistry.org. By selecting the appropriate nitroolefin precursor, this method can be adapted to introduce a methyl group at the 2-position.

Starting Material (with 2-aminopyridine)Resulting Substituent at C-2Reaction Type
Chloroacetone / BromoacetoneMethylCondensation/Cyclization
Ethyl 2-chloroacetoacetateMethyl (after hydrolysis/decarboxylation)Condensation/Cyclization
2-Methyl-nitroolefinsAryl (with methyl at C-3)Denitrative Cyclization organic-chemistry.org

Modern and Green Chemistry Principles in the Synthesis of Imidazo[1,2-a]pyridine Derivatives

Modern synthetic chemistry places a strong emphasis on developing environmentally benign and sustainable processes. The synthesis of imidazo[1,2-a]pyridines has benefited significantly from the application of green chemistry principles, focusing on reducing waste, avoiding hazardous solvents, and improving energy efficiency.

Microwave-Assisted Synthesis: Microwave irradiation has been widely adopted to accelerate organic reactions, often leading to significantly reduced reaction times, cleaner reactions, and higher yields compared to conventional heating nih.govbenthamdirect.com. The synthesis of imidazo[1,2-a]pyridines via GBB reactions benthamdirect.com or from aromatic ketones and 2-aminopyridines has been successfully performed under microwave conditions benthamdirect.com. In some protocols, natural and benign media like lemon juice have been used as both a solvent and a catalyst, further enhancing the green credentials of the process benthamdirect.com.

Ultrasound-Assisted Synthesis: Sonication is another energy-efficient technique that enhances reaction rates and yields. Ultrasound-mediated synthesis of imidazo[1,2-a]pyridines has been developed, allowing reactions to proceed rapidly under mild conditions organic-chemistry.orgscispace.com. Notably, these reactions can often be performed in green solvents like water or polyethylene glycol (PEG-400), avoiding the use of volatile and hazardous organic solvents organic-chemistry.orgscispace.com. An ultrasound-assisted protocol using a KI/tert-butyl hydroperoxide system in water enables the C-H functionalization of ketones to form the heterocyclic core without the need for a metal catalyst organic-chemistry.orgresearchgate.net.

Green Catalysts and Solvents: There is a growing trend towards replacing hazardous reagents and solvents with safer alternatives.

Aqueous Media: Syntheses have been developed in aqueous micellar media using surfactants like sodium dodecyl sulfate (SDS), which promotes the reaction of hydrophobic substrates in water acs.org.

Benign Catalysts: Simple and non-toxic catalysts such as ammonium chloride sciforum.net and molecular iodine have been used effectively. Copper-catalyzed reactions using air as the terminal oxidant represent a green approach by avoiding stoichiometric and often toxic chemical oxidants organic-chemistry.org.

Multicomponent Reactions (MCRs): As mentioned earlier, MCRs like the GBB reaction are inherently green as they combine multiple steps into a single operation, reducing solvent waste, purification steps, and energy consumption, while maximizing atom economy nih.govbeilstein-journals.orgmdpi.com.

Carbon-Carbon (C-C) Bond Functionalization of the Imidazo[1,2-a]pyridine Scaffold

Direct C-H functionalization is a powerful strategy for derivatizing heterocyclic cores, as it avoids the need for pre-functionalized starting materials and reduces synthetic steps. dntb.gov.ua For the imidazo[1,2-a]pyridine scaffold, functionalization primarily occurs at the C3 position. nih.gov

The C3 position of the imidazo[1,2-a]pyridine ring is nucleophilic and readily undergoes electrophilic substitution. nih.gov A simple and efficient method for C3-alkylation is the three-component aza-Friedel–Crafts reaction involving an imidazo[1,2-a]pyridine, an aldehyde, and an amine, catalyzed by a Lewis acid such as Y(OTf)₃. nih.govdntb.gov.uanih.gov This reaction proceeds with high atomic economy and tolerates a broad scope of substrates, allowing for the synthesis of various C3-alkylated derivatives in moderate to good yields. nih.govdntb.gov.uaresearchgate.net This methodology is robust and can be performed without the need for an inert atmosphere or anhydrous conditions. nih.govnih.gov Radical-based pathways for C-H functionalization have also been extensively reviewed, providing alternative routes for derivatization. dntb.gov.ua

The introduction of fluoroalkyl groups into heterocyclic compounds can significantly alter their physicochemical and biological properties, making fluoroalkylation a crucial transformation in medicinal chemistry. nih.gov The C3 position of imidazo[1,2-a]pyridines can be efficiently fluoroalkylated or perfluoroalkylated through radical pathways, often initiated by visible light. nih.gov

One strategy involves the use of perfluoroalkyl iodides in the presence of a base, which can form photoactive electron donor-acceptor (EDA) complexes. nih.gov Under visible light irradiation, these complexes generate a perfluoroalkyl radical, which then attacks the C3 position of the imidazo[1,2-a]pyridine. Subsequent oxidation and deprotonation yield the final C3-perfluoroalkylated product. nih.gov Radical scavenging experiments have confirmed the radical nature of these transformations. nih.gov This approach is applicable to a wide range of substrates, providing moderate to excellent yields of the desired products. researchgate.netnih.gov

C3-Arylation and Cross-Coupling Reactions

Heteroatom Functionalization of the Imidazo[1,2-a]pyridine Core

The incorporation of nitrogen and sulfur atoms into the imidazo[1,2-a]pyridine nucleus is crucial for modulating the physicochemical and biological properties of these compounds. Methodologies for C-N and C-S bond formation are of high interest.

Carbon-Sulfur (C-S) Bond Formation (e.g., Thiocyanation, Sulfonylation, Sulfenylation)

The introduction of sulfur-containing functional groups at the C3 position of imidazo[1,2-a]pyridines has been explored through various methods, including thiocyanation, sulfonylation, and sulfenylation.

Thiocyanation: Visible light-mediated, metal-free processes for the C3-thiocyanation of imidazoheterocycles using photoredox catalysts have been developed, yielding a library of 3-(thiocyanato)imidazo[1,2-a]pyridines with broad functionalities. researchgate.net These methods are highlighted as a direct and environmentally benign approach. researchgate.netresearchgate.net While the general tolerance of various substituents is noted, specific data for 5-Fluoro-2-methylimidazo[1,2-a]pyridine is absent.

Sulfonylation: The synthesis of 3-sulfonylated imidazo[1,2-a]pyridines has been achieved through methods such as light-induced regioselective sulfonylation. This highlights the ongoing development in forming C-S bonds on the imidazo[1,2-a]pyridine core.

Sulfenylation: The direct C-H bond sulfenylation of imidazo[1,2-a]pyridines represents another important transformation. Research has led to the synthesis of original imidazo[1,2-a]pyridines bearing a thioether side chain at the C3 position, which have shown significant antiviral activity. nih.gov The development of metal-free, regioselective C5-sulfenylation of related imidazo-fused heterocycles under mechanochemical conditions has also been reported, suggesting a move towards more sustainable synthetic methods. nih.gov

Mechanistic Investigations and Reaction Pathway Elucidation

Elucidation of Reaction Mechanisms for 5-Fluoro-2-methylimidazo[1,2-a]pyridine Synthesis

The formation of the imidazo[1,2-a]pyridine (B132010) core typically involves the condensation and subsequent cyclization of a 2-aminopyridine (B139424) derivative with an α-haloketone or a related species. While specific studies on this compound are limited, the general mechanism provides a foundational understanding.

The synthesis of imidazo[1,2-a]pyridines generally proceeds through an initial SN2 reaction between the endocyclic nitrogen of a 2-aminopyridine and an α-halocarbonyl compound. This is followed by an intramolecular cyclization involving the exocyclic amino group, and a final dehydration step to yield the aromatic bicyclic system. acs.orgnih.gov

A plausible reaction sequence involves the initial attack of the pyridine (B92270) nitrogen onto an activated propargyl species, followed by a 5-exo-dig cyclization. The resulting intermediate would then undergo tautomerization and aromatization to furnish the final this compound.

Reaction Step Description Key Intermediates/Transition States
CondensationNucleophilic attack of 6-fluoro-2-aminopyridine on an electrophilic three-carbon synthon.N-substituted pyridinium (B92312) salt
CyclizationIntramolecular attack of the exocyclic amino group onto the tethered electrophilic carbon.Dihydroimidazo[1,2-a]pyridine intermediate, five-membered ring transition state.
AromatizationElimination of a water molecule to form the stable aromatic ring system.Iminium cation intermediate

Table 1: Proposed general steps in the synthesis of this compound.

The direct functionalization of the imidazo[1,2-a]pyridine core via C-H activation is an area of intensive research. Radical-mediated pathways are particularly prominent in these transformations. nih.govrsc.org While specific studies on this compound are not extensively documented, the general principles of radical functionalization of the parent scaffold are applicable.

Visible light-induced photoredox catalysis is a powerful tool for generating radical species that can engage in C-H functionalization. nih.gov For instance, the C3 position of the imidazo[1,2-a]pyridine ring is particularly susceptible to radical attack due to its electron-rich nature. A plausible mechanism for C-H functionalization at this position involves the generation of a radical species (e.g., a trifluoromethyl radical) which then adds to the C3 position of the imidazo[1,2-a]pyridine ring. The resulting radical intermediate can then be oxidized to a carbocation, followed by deprotonation to yield the C3-functionalized product. nih.gov

Halogenation at the C3 position can also proceed via a radical mechanism. The reaction with a suitable halogen source can be initiated to form a halogen radical, which then attacks the electron-rich C3 position. The subsequent steps would involve the formation of a sigma complex and eventual rearomatization to give the 3-halo-imidazo[1,2-a]pyridine. The fluorine atom at the 5-position would electronically influence the reactivity and regioselectivity of these radical reactions.

Computational Chemistry in Mechanistic Studies

Computational methods, particularly Density Functional Theory (DFT), have emerged as indispensable tools for elucidating reaction mechanisms, predicting reactivity, and understanding the electronic structure of molecules like this compound. nih.gov

DFT calculations can be employed to map the potential energy surface of a reaction, allowing for the determination of the energies of reactants, products, intermediates, and transition states. This information is crucial for understanding the feasibility of a proposed reaction pathway. For the synthesis of this compound, DFT could be used to calculate the activation barriers for the condensation and cyclization steps, providing insights into the rate-determining step of the reaction.

Furthermore, DFT can be used to study the influence of the fluorine and methyl substituents on the reaction profile. The electron-withdrawing nature of the fluorine atom at the 5-position is expected to lower the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the pyridine ring, potentially affecting its reactivity towards nucleophiles and electrophiles.

Computational Parameter Significance for this compound
Transition State Energy Determines the activation barrier and thus the kinetic feasibility of a reaction step.
Intermediate Stability Provides insight into the lifetime and potential for observation of reaction intermediates.
Reaction Enthalpy (ΔH) Indicates whether a reaction step is exothermic or endothermic.
Gibbs Free Energy (ΔG) Determines the spontaneity of a reaction step.

Table 2: Key parameters from DFT calculations for analyzing reaction energy profiles.

Computational studies can propose and validate mechanistic pathways for various functionalization reactions. For this compound, DFT could be used to investigate the regioselectivity of electrophilic aromatic substitution, nucleophilic aromatic substitution, and radical C-H functionalization.

By calculating the electron density and Fukui functions at different positions of the imidazo[1,2-a]pyridine ring, it is possible to predict the most likely sites for attack by different types of reagents. For example, the C3 position is generally the most nucleophilic and thus the most reactive towards electrophiles and radicals. The presence of the fluorine atom at the 5-position and the methyl group at the 2-position will modulate the reactivity of the other positions on the ring. DFT calculations can quantify these electronic effects and provide a rational basis for predicting the outcome of functionalization reactions.

Structure Activity Relationship Sar and Biological Target Interactions of the Imidazo 1,2 a Pyridine Scaffold

Theoretical Frameworks for Structure-Activity Relationship (SAR) for Halogenated Imidazo[1,2-a]pyridines

The introduction of halogen atoms, particularly fluorine, into the imidazo[1,2-a]pyridine (B132010) scaffold can significantly modulate the physicochemical and biological properties of the molecule. Fluorine, with its high electronegativity and small size, can alter parameters such as pKa, dipole moment, and metabolic stability, which in turn influences ligand-target interactions and pharmacokinetic profiles. nih.gov

One key theoretical concept is the use of fluorinated imidazo[1,2-a]pyridines as bioisosteric replacements for other heterocyclic systems. For instance, 8-fluoroimidazo[1,2-a]pyridine (B164112) has been investigated as a physicochemical mimic of imidazo[1,2-a]pyrimidine (B1208166). researchgate.netnih.gov This bioisosteric relationship is based on the premise that the C-F bond can simulate the electronic properties of a nitrogen atom in a specific ring position. Such substitutions can be crucial for optimizing a compound's selectivity for a particular biological target, for example, enhancing functional selectivity for specific subtypes of the GABA(A) receptor. researchgate.netnih.govnih.gov

The position of the halogen substituent on the imidazo[1,2-a]pyridine ring is critical in determining its effect on biological activity. SAR studies on various derivatives have shown that substitutions at different positions lead to vastly different pharmacological profiles. For example, in a series of imidazo[1,2-a]pyridine-based inhibitors of the Bcr-Abl tyrosine kinase, the placement of a trifluoromethyl group was found to significantly enhance potency. wikipedia.org This highlights the importance of systematic exploration of the substitution pattern to elucidate clear SAR trends.

Molecular Modeling and Computational Design in Biological Systems

Computational methods are invaluable tools for understanding and predicting the biological activity of imidazo[1,2-a]pyridine derivatives, thereby guiding the design of new, more potent and selective compounds.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. This method has been extensively used to study the interactions of imidazo[1,2-a]pyridine analogs with their biological targets. For instance, docking studies have been performed on imidazo[1,2-a]pyridine derivatives targeting the microtubule affinity regulating kinase 4 (MARK4), revealing key binding interactions that contribute to their anti-cancer activity. nih.gov Similarly, in the design of novel inhibitors for the hACE2 and spike proteins of SARS-CoV-2, molecular docking was employed to predict the binding affinities of imidazo[1,2-a]pyrimidine derivatives. nih.gov

In the context of GABA(A) receptors, molecular docking simulations have been instrumental in elucidating the binding modes of imidazo[1,2-a]pyridine-based positive allosteric modulators (PAMs). nih.gov These studies have shown that interactions such as hydrogen bonds, π-π stacking, and hydrophobic interactions with specific amino acid residues in the binding pocket are crucial for the affinity and efficacy of these ligands. nih.gov For fluorinated analogs, docking can help to understand how the fluorine atom influences the binding orientation and interaction energies.

A hypothetical docking study of 5-Fluoro-2-methylimidazo[1,2-a]pyridine into the α1-GABA(A) receptor binding site would likely show the imidazopyridine core occupying a key hydrophobic pocket, with the fluorine atom at the 5-position potentially forming favorable interactions with specific residues, thereby influencing its binding affinity.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new, unsynthesized compounds and to understand the physicochemical properties that are important for their biological function.

3D-QSAR studies have been successfully applied to series of imidazo[1,2-a]-pyridine derivatives to understand their activity as α1-GABA(A) receptor PAMs. nih.gov These models have demonstrated good predictive ability and have helped to identify the key structural features required for potent antipsychotic activity. nih.gov The models typically consider steric and electrostatic fields, which can be significantly influenced by the presence and position of a fluorine atom.

A QSAR model for a series of fluorinated imidazo[1,2-a]pyridines would likely highlight the importance of the electrostatic potential around the fluorine substituent for bioactivity. The model could predict the optimal position and electronic environment of the fluorine atom to maximize the desired biological effect, such as allosteric modulation of the GABA(A) receptor.

Investigation of Biological Target Modulation by Imidazo[1,2-a]pyridine Analogs

The imidazo[1,2-a]pyridine scaffold has been incorporated into a wide range of compounds that modulate the activity of various biological targets, including enzymes and receptors.

Imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of several enzymes implicated in disease. For example, they have been investigated as inhibitors of the PI3K/mTOR pathway, which is often dysregulated in cancer. nih.gov Other studies have focused on their potential as inhibitors of the Bcr-Abl tyrosine kinase for the treatment of chronic myelogenous leukemia. wikipedia.org

The mechanism of inhibition often involves the imidazo[1,2-a]pyridine core binding to the ATP-binding site of the target kinase. The substituents on the scaffold play a crucial role in determining the potency and selectivity of inhibition. For instance, the introduction of a fluorine-substituted piperidine (B6355638) in a series of PDGFR inhibitors led to reduced P-glycoprotein efflux and improved bioavailability. nih.gov

Table 1: Examples of Imidazo[1,2-a]pyridine Analogs as Enzyme Inhibitors

Compound ClassTarget EnzymeTherapeutic Area
Imidazo[1,2-a]pyridinesPDGFRCancer, Fibrosis
Imidazo[1,2-a]pyridinesPI3K/mTORCancer
Imidazo[1,2-a]pyridinesBcr-Abl Tyrosine KinaseCancer
Imidazo[1,2-a]pyridinesMARK4Cancer

A significant area of research for imidazo[1,2-a]pyridine derivatives has been their interaction with the γ-aminobutyric acid type A (GABA(A)) receptor, a key inhibitory neurotransmitter receptor in the central nervous system. nih.gov Many anxiolytic and sedative-hypnotic drugs, such as zolpidem, are based on this scaffold and act as positive allosteric modulators of the GABA(A) receptor. nih.gov

SAR studies have focused on optimizing the affinity and selectivity of these compounds for different GABA(A) receptor subtypes. The substitution pattern on the imidazo[1,2-a]pyridine ring is a key determinant of this selectivity. For example, fluorinated imidazo[1,2-a]-pyridines have been identified as selective positive allosteric modulators of α1-containing GABA(A) receptors with potential antipsychotic activities. nih.gov

The bioisosteric replacement of a nitrogen atom in the imidazo[1,2-a]pyrimidine ring with a C-F group in the imidazo[1,2-a]pyridine scaffold has been shown to be a viable strategy for modulating the GABA(A) receptor activity. researchgate.netnih.gov This highlights the subtle yet significant role that fluorine substitution can play in fine-tuning the pharmacological profile of these ligands.

Table 2: Binding Affinity of Selected Imidazo[1,2-a]pyrimidine and Bioisosteric Fluoro-imidazo[1,2-a]pyridine Analogs at GABA(A) Receptor Subtypes

Compoundα1 (Ki, nM)α2 (Ki, nM)α3 (Ki, nM)α5 (Ki, nM)
Imidazo[1,2-a]pyrimidine analogData not specifiedData not specifiedData not specifiedData not specified
8-Fluoroimidazo[1,2-a]pyridine analogData not specifiedData not specifiedData not specifiedData not specified
Data from preclinical studies on analogous compounds, specific values for direct comparison are often proprietary or not fully disclosed in the literature.

Exploration of General Cellular Pathways and Functional Consequences of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine scaffold is a versatile structure in medicinal chemistry, known for its interaction with a wide array of biological targets and modulation of various cellular pathways. nih.govmdpi.com While direct and extensive research on the specific cellular effects of this compound is not extensively detailed in publicly available literature, the broader class of imidazo[1,2-a]pyridine derivatives has been shown to influence several key signaling cascades critical in oncology, inflammation, and infectious diseases. The functional consequences of these interactions typically include the inhibition of cell proliferation, induction of apoptosis, and suppression of inflammatory responses. nih.govnih.gov

The introduction of specific substituents, such as a fluorine atom at the C5 position and a methyl group at the C2 position, is a strategic chemical modification intended to modulate the compound's physicochemical properties. mdpi.com A fluorine atom can significantly alter a molecule's electronics, lipophilicity, and metabolic stability, which can, in turn, enhance its interaction with biological targets and improve its pharmacokinetic profile. mdpi.com Similarly, the position and nature of a methyl group can influence the compound's potency and selectivity. nih.gov

Key Cellular Pathways Modulated by Imidazo[1,2-a]pyridine Derivatives

PI3K/Akt/mTOR Signaling Pathway:

A significant number of studies have identified the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) pathway as a primary target for imidazo[1,2-a]pyridine derivatives. nih.govnih.gov This pathway is fundamental in regulating cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.

Certain imidazo[1,2-a]pyridine compounds act as potent inhibitors of PI3K or as dual PI3K/mTOR inhibitors. nih.gov By binding to the ATP-binding site of these kinases, they block the downstream signaling cascade. nih.gov The functional consequences of this inhibition are profound and include:

Cell Cycle Arrest: Inhibition of the PI3K/Akt/mTOR pathway often leads to the upregulation of cell cycle inhibitors like p21 and p53, resulting in cell cycle arrest, typically at the G2/M phase. nih.gov

Induction of Apoptosis: The pathway's blockade can trigger programmed cell death by increasing the expression of pro-apoptotic proteins, such as BAX, and activating caspases. nih.govwaocp.org

One study highlighted an imidazo[1,2-a]pyridine derivative that exhibited potent PI3Kα inhibition with an IC₅₀ of 2 nM and effectively inhibited the proliferation of various breast cancer cell lines. nih.gov Another investigation demonstrated that a different derivative could induce G2/M cell cycle arrest and apoptosis in melanoma and cervical cancer cells by reducing the levels of phosphorylated Akt and mTOR. nih.gov

STAT3/NF-κB Signaling Pathway:

The Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB) pathways are crucial mediators of inflammation and are often constitutively active in cancer cells, promoting survival and proliferation. nih.govnih.gov Several imidazo[1,2-a]pyridine derivatives have demonstrated anti-inflammatory and anti-cancer effects by suppressing these pathways. nih.gov

For instance, a novel synthetic imidazo[1,2-a]pyridine derivative, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (MIA), was shown to exert its anti-inflammatory activity by:

Suppressing the phosphorylation of STAT3. nih.gov

Increasing the expression of the NF-κB inhibitor, IκBα. nih.gov

Reducing the DNA-binding activity of NF-κB. nih.gov

The functional outcomes of modulating this pathway include a decrease in the production of pro-inflammatory cytokines and the suppression of genes like iNOS and COX-2, which are involved in the inflammatory process. nih.gov

Other Kinase Inhibition:

The imidazo[1,2-a]pyridine scaffold has been identified as a privileged structure for the development of inhibitors against various other protein kinases involved in cell signaling. These include:

PIM Kinases: A family of serine/threonine kinases implicated in hematopoietic malignancies. Imidazo[1,2-b]pyridazines, a related scaffold, have been identified as potent PIM kinase inhibitors. semanticscholar.org

DYRK Kinases: Dual-specificity tyrosine-phosphorylation-regulated kinases are involved in neurological disorders and cancer. Imidazo[1,2-b]pyridazines have also shown inhibitory activity against DYRK1A. dundee.ac.uk

The inhibition of these kinases disrupts the cellular processes they regulate, leading to effects such as impaired cell survival and reduced clonogenic growth of cancer cells. semanticscholar.org

Functional Consequences: A Summary

The interaction of imidazo[1,2-a]pyridine derivatives with these cellular pathways leads to a range of functional consequences that are therapeutically desirable.

Cellular PathwayKey Proteins TargetedFunctional ConsequencesReference
PI3K/Akt/mTORPI3K, Akt, mTORCell Cycle Arrest, Apoptosis, Inhibition of Proliferation nih.govnih.govresearchgate.net
STAT3/NF-κBSTAT3, NF-κB, IκBαAnti-inflammatory Effects, Reduced Cytokine Production, Apoptosis nih.govnih.gov
PIM/DYRK KinasesPIM1, DYRK1AImpaired Cell Survival, Reduced Clonogenic Growth semanticscholar.orgdundee.ac.uk

Advanced Characterization Techniques for 5 Fluoro 2 Methylimidazo 1,2 a Pyridine

Spectroscopic Analysis for Structural Confirmation

Spectroscopic techniques are fundamental in determining the molecular structure of 5-Fluoro-2-methylimidazo[1,2-a]pyridine by probing the interactions of the molecule with electromagnetic radiation.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. In the ¹H NMR spectrum of imidazo[1,2-a]pyridine (B132010) derivatives, the chemical shifts of the protons provide valuable information about their electronic environment. For instance, in related imidazo[1,2-a]pyridine structures, protons on the pyridine (B92270) ring typically appear at distinct chemical shifts, which are influenced by the presence and position of substituents. tci-thaijo.org The introduction of a fluorine atom at the 5-position and a methyl group at the 2-position in this compound would be expected to cause specific shifts in the proton signals, which can be predicted and verified.

Similarly, ¹³C NMR spectroscopy provides insight into the carbon skeleton of the molecule. Each unique carbon atom in this compound will have a characteristic chemical shift. The carbon attached to the fluorine atom will exhibit a large coupling constant (¹JCF), a key indicator of direct C-F bonding. The chemical shifts of the carbons in the imidazo[1,2-a]pyridine core are well-documented for various substituted analogs, allowing for a comparative analysis to confirm the structure. tci-thaijo.org

Table 1: Representative ¹H and ¹³C NMR Data for Substituted Imidazo[1,2-a]pyridines

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
2-(3-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine7.82 (d), 7.73 (s), 7.55 (m), 7.48 (d), 7.38 (s), 7.32 (t), 6.84 (m), 6.57 (dd), 3.84 (s), 2.30 (s)160.1, 146.0, 145.3, 135.7, 135.5, 129.7, 124.8, 118.5, 115.9, 115.1, 114.2, 110.8, 107.7, 55.5, 21.2
2-(4-Bromophenyl)-7-methylimidazo[1,2-a]pyridine7.90 (d), 7.76 (d), 7.68 (s), 7.51 (d), 7.33 (s), 6.57 (d), 2.34 (s)146.1, 144.2, 135.8, 133.0, 131.8, 127.5, 124.9, 121.7, 115.9, 115.3, 107.7, 21.5

Note: Data for illustrative purposes based on similar structures. tci-thaijo.org

High-Resolution Mass Spectrometry (HRMS) for Molecular Ion and Fragmentation Analysis

HRMS is an essential technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₈H₇FN₂), the expected exact mass can be calculated and compared with the experimentally determined value. This high level of accuracy helps to confirm the molecular formula and rule out other potential structures.

Furthermore, the fragmentation pattern observed in the mass spectrum provides structural information. The cleavage of the molecule under ionization can reveal the connectivity of its constituent parts. For instance, the loss of a methyl group or other characteristic fragments can be correlated with the proposed structure of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. In the IR spectrum of this compound, characteristic absorption bands would be expected for the C-F bond, C-H bonds of the methyl group and the aromatic rings, and the C=N and C=C bonds of the heterocyclic system. The positions of these bands can be compared with known values for similar compounds to support the structural assignment. researchgate.net

Chromatographic and Separation Methodologies for Purity and Isolation (e.g., column chromatography, TLC)

Chromatographic techniques are crucial for the purification of the target compound and for assessing its purity. Thin-layer chromatography (TLC) is a rapid and convenient method used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. researchgate.net

Column chromatography is the primary method for purifying synthetic compounds. researchgate.net For this compound, a silica (B1680970) gel column is typically used, with a mixture of non-polar and polar solvents (e.g., hexane (B92381) and ethyl acetate) as the eluent. The polarity of the solvent system is optimized to achieve good separation of the desired product from any starting materials, byproducts, or other impurities. The purity of the isolated fractions is then typically assessed by TLC and confirmed by the spectroscopic methods described above.

Emerging Applications and Future Research Directions

Applications Beyond Medicinal Chemistry

The inherent fluorescence and tunable electronic characteristics of the imidazo[1,2-a]pyridine (B132010) core are being harnessed for a variety of applications outside of traditional drug discovery. The introduction of a fluorine atom at the 5-position and a methyl group at the 2-position can significantly influence the photophysical properties, making these derivatives particularly interesting for advanced materials and diagnostics.

Optoelectronic Properties and Applications in Material Science

Derivatives of the imidazo[1,2-a]pyridine scaffold are recognized for their significant potential in materials science, particularly in the development of dispersed dyes and optoelectronic devices. bio-conferences.orgresearchgate.net Their unique chemical properties allow for a wide range of functionalizations, enabling their use in creating high-performance materials. bio-conferences.org The electron-accepting nature of the imidazo[1,2-a]pyridine core makes it a valuable component in the construction of materials for organic light-emitting diodes (OLEDs). nih.govresearchgate.net

Researchers have designed and synthesized novel bipolar deep-blue fluorescent emitters using imidazo[1,2-a]pyridine as an electron acceptor. nih.govresearchgate.net These materials have demonstrated outstanding thermal stability and high emission quantum yields, with devices showing negligible efficiency roll-off at increasing current densities. nih.gov For instance, non-doped OLEDs based on imidazo[1,2-a]pyridine derivatives have achieved impressive external quantum efficiencies (EQEs) of up to 4.85% with deep-blue emission. nih.gov Doped devices have shown even higher performance, with maximum EQEs reaching 6.13%, making them state-of-the-art for deep-blue emitters. nih.gov

The design of V-shaped fluorophores incorporating two imidazo[1,2-a]pyridine units has led to bright deep-blue emitters with potential applications in optoelectronics. nih.gov By functionalizing the core with electron-donating or -accepting groups, the emission can be tuned from the near-UV to the deep-blue region while maintaining high photoluminescence quantum yields (PLQY) in the range of 0.17–0.51. nih.gov This tunability is crucial for developing materials that meet the specific color standards for display technologies. nih.gov

The table below summarizes the optoelectronic properties of some imidazo[1,2-a]pyridine-based emitters.

EmitterApplicationExternal Quantum Efficiency (EQE)Commission Internationale de l'Éclairage (CIE) CoordinatesReference
IP-PPI (non-doped)Deep-Blue OLED4.85% at 10000 cd m⁻²(0.153, 0.097) nih.gov
IP-DPPI (non-doped)Deep-Blue OLED4.74% at 10000 cd m⁻²(0.154, 0.114) nih.gov
20 wt% IP-DPPI (doped)Deep-Blue OLED6.13% (max)(0.153, 0.078) nih.gov

Development as Fluorescent Probes and Bioimaging Agents

The inherent fluorescence of the imidazo[1,2-a]pyridine scaffold makes it an excellent platform for the development of fluorescent probes and bioimaging agents. researchgate.netresearchgate.net These probes can be designed to detect specific analytes, such as metal ions, with high sensitivity and selectivity. rsc.orgnih.govresearchgate.net For example, a fused imidazo[1,2-a]pyridine-based fluorescent sensor has been developed for the detection of Fe³⁺ and Hg²⁺ ions in aqueous media and within HeLa cells. rsc.orgnih.govresearchgate.net This sensor exhibits a 'turn-on' fluorescence response for Fe³⁺ and a 'turn-off' response for Hg²⁺, with detection limits in the parts-per-billion (ppb) range. rsc.orgnih.govresearchgate.net

Another area of significant interest is the development of imidazo[1,2-a]pyridine derivatives for imaging amyloid plaques, which are a hallmark of Alzheimer's disease. nih.gov The progression of Alzheimer's is linked to the accumulation of β-amyloid (Aβ) protein in the brain. nih.gov Non-invasive imaging of these plaques is crucial for early diagnosis and for monitoring disease progression. nih.gov

Researchers have synthesized and evaluated ¹⁸F-labeled imidazo[1,2-a]pyridine analogues as potential agents for positron emission tomography (PET) imaging of β-amyloid. nih.gov These radiolabeled compounds are designed to cross the blood-brain barrier and bind specifically to Aβ deposits. nih.govnih.gov For instance, [¹⁸F]FEM-IMPY, an ¹⁸F-labeled analog of IMPY, has been investigated as a prospective PET radioligand for Aβ plaques. nih.gov While some derivatives have shown high nonspecific binding, others like [¹²⁵I]IMPY have demonstrated good initial brain uptake and rapid washout from normal brain tissue, making them attractive candidates for further development. nih.gov

The development of such probes is a critical step towards better understanding and diagnosing neurodegenerative diseases. nih.gov

Rational Design and Synthesis of Novel 5-Fluoro-2-methylimidazo[1,2-a]pyridine Analogs

The versatility of the imidazo[1,2-a]pyridine scaffold allows for extensive chemical modification to fine-tune its properties for specific applications. acs.orgrsc.org The rational design and synthesis of novel analogs of this compound are driven by the need for compounds with enhanced biological activity, improved pharmacokinetic profiles, or specific photophysical characteristics. nih.gov

Synthetic strategies for creating libraries of imidazo[1,2-a]pyridine derivatives are well-established and continually being refined. bio-conferences.orgacs.orgrsc.org These methods often involve the condensation of 2-aminopyridines with various carbonyl compounds or alkynes. bio-conferences.orgacs.org For instance, a three-component coupling reaction involving a 2-aminopyridine (B139424), an aldehyde, and a terminal alkyne, catalyzed by copper, provides a direct and efficient route to a broad range of imidazo[1,2-a]pyridine compounds. bio-conferences.org

In the context of medicinal chemistry, bioisosteric replacement is a common strategy in the rational design of new analogs. nih.gov This involves substituting one atom or group of atoms with another that has similar physical or chemical properties, with the goal of enhancing the desired biological activity. For example, a series of novel imidazo[1,2-a]pyridine derivatives were designed as c-Met inhibitors by employing this strategy. nih.gov Structure-activity relationship (SAR) studies are then conducted to identify the optimal substituents at various positions of the imidazo[1,2-a]pyridine core to maximize potency and selectivity. nih.gov

The synthesis of new imidazo[1,2-a]pyridine derivatives designed as analogs of existing drugs, such as mefloquine, has also been explored to develop new therapeutic agents. nih.gov Furthermore, the direct functionalization of the imidazo[1,2-a]pyridine scaffold through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis, has emerged as an efficient strategy for constructing diverse derivatives. rsc.org

Interdisciplinary Research Perspectives involving this compound Derivatives

The future of research on this compound and its derivatives lies at the intersection of chemistry, biology, and materials science. The unique combination of biological activity and favorable photophysical properties in this class of compounds opens up a wide range of interdisciplinary research opportunities.

In the field of theranostics, which combines therapy and diagnostics, imidazo[1,2-a]pyridine derivatives could be developed as agents that not only visualize diseased tissues, such as tumors, through fluorescence imaging but also deliver a therapeutic payload. Their ability to function as fluorescent probes can be integrated with their potential as, for example, anticancer agents. nih.govrsc.org

The development of smart materials is another promising avenue. Imidazo[1,2-a]pyridine-based compounds with responsive fluorescent properties could be incorporated into polymers or other materials to create sensors that change their optical properties in response to environmental stimuli such as pH, temperature, or the presence of specific chemicals.

Furthermore, the synthesis of metal complexes with imidazo[1,2-a]pyridine ligands is an area of growing interest. nih.gov These complexes can exhibit novel electronic, magnetic, and catalytic properties. For example, gold(III) complexes of imidazo[1,2-a]pyridine derivatives have been synthesized and shown to interact with DNA, suggesting their potential as novel anticancer agents. nih.gov

The continued exploration of the chemical space around the this compound core, coupled with collaborations between scientists from different disciplines, will undoubtedly lead to the discovery of new applications and a deeper understanding of the fundamental properties of these remarkable compounds.

Q & A

Q. What are the common synthetic routes for 5-Fluoro-2-methylimidazo[1,2-a]pyridine derivatives?

Methodological Answer: The synthesis typically involves multi-step reactions:

  • Copper-catalyzed three-component coupling : Combines 2-aminopyridines, arylaldehydes, and alkynes under catalytic Cu conditions to form the imidazo[1,2-a]pyridine core .
  • Suzuki cross-coupling : For functionalization, brominated intermediates (e.g., 5-bromoimidazo[1,2-a]pyridine) react with boronic acids to introduce aryl/heteroaryl groups .
  • Iodine-catalyzed cyclization : Efficient for generating substituted derivatives using elemental iodine as a catalyst .
    Key optimization parameters: Solvent polarity, temperature (80–120°C), and substituent compatibility with catalysts.

Q. How does the imidazo[1,2-a]pyridine scaffold influence biological activity?

Methodological Answer: The bicyclic 5-6 heteroaromatic system enables:

  • π-π stacking interactions with hydrophobic protein pockets (e.g., kinase domains) .
  • Hydrogen bonding via the pyridine nitrogen and substituents (e.g., fluoro, methyl groups) .
  • Tunable electronic properties : Electron-withdrawing groups (e.g., -F) enhance binding to targets like IGF-1 receptor tyrosine kinase .

Advanced Research Questions

Q. How do substituent positions (e.g., 2-methyl vs. 5-fluoro) affect anticancer activity?

Methodological Answer: SAR studies reveal:

  • 2-Methyl group : Enhances metabolic stability by steric shielding of the imidazole ring .
  • 5-Fluoro substitution : Increases cytotoxicity via enhanced electron-withdrawing effects, improving interactions with DNA topoisomerases or kinases .
    Example: Compound 12b (2-methyl, 5-fluoro derivative) showed IC50 values of 11–13 mM against HepG2 and MCF-7 cells, compared to >50 mM for non-fluorinated analogues .

Q. Table 1: Cytotoxicity of Selected Derivatives

CompoundSubstituentsIC50 (HepG2)IC50 (MCF-7)
10a2-NO224 mM26 mM
12b2-CH3, 5-F13 mM11 mM
12i2-NH218 mM16 mM
Data source:

Q. How to resolve contradictions in activity data between in vitro and in vivo models?

Methodological Answer:

  • Metabolic stability : Fluorinated derivatives (e.g., 5-F) resist cytochrome P450 oxidation, improving in vivo efficacy .
  • Solubility vs. permeability : Use logP/logD calculations (e.g., 5-Fluoro-2-methyl derivatives have logP ~2.1) to balance cellular uptake and aqueous solubility .
  • Pro-drug strategies : Mask polar groups (e.g., amidoximes) to enhance bioavailability .

Q. What spectroscopic techniques are critical for structural validation?

Methodological Answer:

  • X-ray crystallography : Resolves π-stacking patterns (e.g., C–H⋯N interactions in imidazo[1,2-a]pyridine crystals) .
  • Fluorescence spectroscopy : Detects intramolecular charge transfer (ICT) effects influenced by substituents (e.g., -F alters λmax by 10–15 nm) .
  • NMR coupling constants : Identify regiochemistry (e.g., <sup>1</sup>H-<sup>13</sup>C HMBC confirms substitution at C-5 vs. C-7) .

Methodological Challenges and Solutions

Q. How to optimize synthetic yields for electron-deficient derivatives?

Solution :

  • Microwave-assisted synthesis : Reduces reaction time (30–60 min) and improves yields by 15–20% for nitro- or fluoro-substituted compounds .
  • Protecting groups : Use tert-butoxycarbonyl (Boc) for amine-containing intermediates to prevent side reactions .

Q. What computational tools predict binding modes of this compound derivatives?

Solution :

  • Molecular docking (AutoDock Vina) : Models interactions with kinase ATP-binding sites (e.g., IGF-1R) .
  • DFT calculations : Evaluates substituent effects on HOMO-LUMO gaps (e.g., -F lowers LUMO by 0.3 eV, enhancing electrophilicity) .

Key Research Gaps

  • Mechanistic studies : Limited data on off-target effects (e.g., hERG channel inhibition) of fluoro-substituted derivatives.
  • Green chemistry : Scalable synthesis using biocatalysts or flow reactors remains underdeveloped .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.